

Quantitative Structure-Activity Relationship (QSAR) of p-Menthane Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	p-Menthane	
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This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of various **p-Menthane** analogs across different biological activities, including herbicidal, insect repellent, insecticidal, and antifungal properties. The data presented is compiled from multiple experimental studies and serves as a valuable resource for the rational design of new, more potent compounds.

Herbicidal Activity of sec-p-Menthane-1-amine Derivatives

A series of sec-**p-menthane**-1-amine derivatives have demonstrated significant herbicidal activity, with some compounds showing efficacy greater than the commercial herbicide glyphosate. The following table summarizes the inhibitory concentration (IC50) values against the root and shoot growth of barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1][2][3][4]

Table 1: Herbicidal Activity (IC50 in mg/L) of sec-p-Menthane-1-amine Derivatives



Compound ID	R Group	Barnyard Grass (Root) IC50	Barnyard Grass (Shoot) IC50	Rape (Root) IC50	Rape (Shoot) IC50
Зр	n-Butyl	1.75	9.33	15.21	13.12
3r	Isobutyl	2.15	11.54	18.32	16.45
3u	n-Pentyl	2.54	13.21	20.11	18.98
3w	Isopentyl	2.89	15.67	22.43	20.17
Glyphosate	(Reference)	12.07	42.11	>200	>200

Note: The compound IDs correspond to the nomenclature used in the source literature. The R group refers to the substituent on the amine.

Experimental Protocol: Herbicidal Activity Assessment (Culture Dish Method)[2][4]

This method evaluates the post-emergence herbicidal activity of compounds on target weed species.

- Seed Preparation: Seeds of barnyard grass and rape are soaked in warm water (28°C) for 12 hours, then filtered and incubated at 28°C for 24 hours to promote germination.
- Preparation of Test Plates: Petri dishes (9 cm in diameter) are lined with two layers of filter paper.
- Application of Test Compounds: A specific volume of the test compound solution at various concentrations (e.g., 10 mL for barnyard grass, 6 mL for rape) is added to the corresponding Petri dishes. A control solution (without the test compound) is used for comparison.
- Incubation: A predetermined number of germinated seeds are placed in each Petri dish. The dishes are then sealed and incubated in a growth chamber with controlled temperature, humidity, and light cycle (e.g., 12 hours light/12 hours dark).
- Data Collection: After a set incubation period (e.g., 7 days), the root and shoot lengths of the seedlings are measured.



 IC50 Calculation: The concentration of the compound that inhibits root or shoot growth by 50% compared to the control is calculated and expressed as the IC50 value.

Insect Repellent Activity of p-Menthane-3,8-diol (PMD) Analogs

p-Menthane-3,8-diol (PMD) is a well-known insect repellent derived from lemon eucalyptus.[5] Its efficacy is often measured by the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites.

Table 2: Insect Repellent Activity (CPT in Hours) of PMD Formulations

Active Ingredient	Concentration (%)	Mosquito Species	Mean CPT (Hours)
p-Menthane-3,8-diol (PMD)	30	Aedes aegypti	~6.3
p-Menthane-3,8-diol (PMD)	20	Aedes aegypti	>6.3
p-Menthane-3,8-diol (PMD)	30 (with vanillin)	Aedes aegypti	up to 9.5
DEET (Reference)	20	Aedes aegypti	>6.3
DEET (Reference)	23.8	Aedes aegypti	~5.0

Note: CPT can vary based on the formulation, application dose, and individual user.[6][7]

Experimental Protocol: Arm-in-Cage Test for Mosquito Repellency[5]

This is a standard laboratory method to evaluate the efficacy of topical insect repellents.

- Volunteer Preparation: Human volunteers must avoid using scented products for at least 24 hours before the test.
- Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of the volunteer's forearm. The hand is protected by a glove.



- Exposure: The treated forearm is inserted into a cage containing a specific number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
- Observation: The time to the first confirmed insect bite is recorded. A confirmed bite is typically defined as a bite followed by another within the same or the next exposure period.
- CPT Determination: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.

Insecticidal Activity of p-Menthane Analogs

Certain **p-Menthane** analogs, such as thymol and pulegone, have demonstrated insecticidal properties. The activity is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population.

Table 3: Topical Insecticidal Activity (LD50 in μ g/fly) against Houseflies (Musca domestica)

Compound	24-hour LD50 (μ g/fly)	48-hour LD50 (μ g/fly)
Thymol	43.8	41.1
(+)-Pulegone	73.0	68.2
Carvacrol	90.8	80.6
Menthone	>400	>400
Fenchone	>400	>400

Data from a study on essential oil components, many of which are **p-Menthane** analogs or structurally related.[8][9]

Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

This method determines the dose-dependent mortality of an insecticide when applied directly to an insect.



- Insect Rearing: A susceptible strain of the target insect (e.g., houseflies) is reared under controlled laboratory conditions.
- Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
- Topical Application: A small, precise volume (e.g., 0.2 μL) of each test solution is applied to the dorsal thorax of individual, anesthetized insects using a microapplicator. A control group is treated with the solvent only.
- Observation: The treated insects are placed in observation containers with access to food and water. Mortality is assessed at specific time points (e.g., 24 and 48 hours).
- LD50 Calculation: The LD50 value is calculated using probit analysis of the dose-mortality data.

Antifungal Activity of p-Menthane Analogs

Thymol, a prominent **p-Menthane** derivative, is well-documented for its antifungal properties. Its efficacy is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 4: Antifungal Activity (IC50) of Thymol

Compound	Fungal Species	IC50 (μg/mL)
Thymol	Aspergillus niger	~250 (MIC)
Thymol	Penicillium commune	~250 (MIC)
Thymol	Cryptococcus neoformans	≤0.0312

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. The data for C. neoformans is for a different experimental drug but is included for context on the potency of antifungal agents.[10][11][12]

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of fungal mycelia.

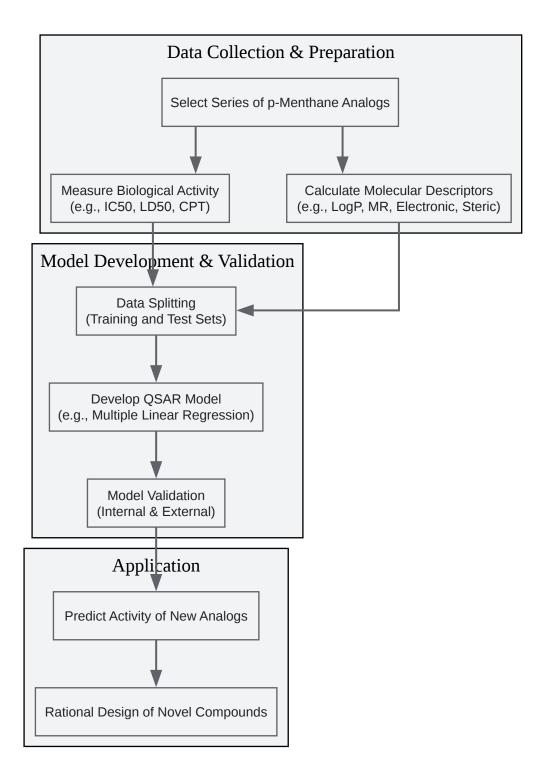


- Fungal Culture: The target fungal species is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
- Preparation of Test Plates: The test compound is incorporated into the molten agar medium at various concentrations before it solidifies in Petri dishes. Control plates contain the medium without the test compound.
- Inoculation: A small plug of actively growing mycelium from the edge of a fresh fungal culture is placed in the center of each test and control plate.
- Incubation: The plates are incubated at an optimal temperature for fungal growth.
- Data Collection: The diameter of the fungal colony is measured at regular intervals.
- IC50 Calculation: The percentage of growth inhibition is calculated relative to the control. The IC50 value is the concentration of the compound that causes a 50% reduction in mycelial growth.

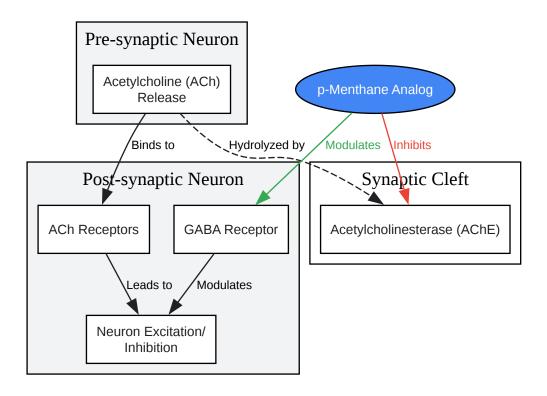
Visualizing QSAR and Mechanisms QSAR Workflow

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship study, from data collection to model validation and prediction.









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